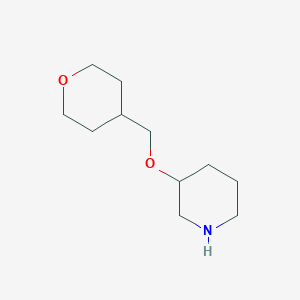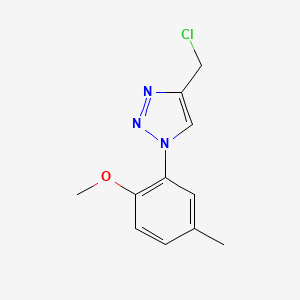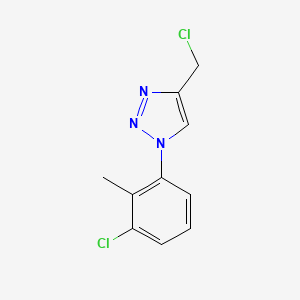![molecular formula C11H13N3O B1467398 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247587-06-9](/img/structure/B1467398.png)
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields. This compound features a triazole ring substituted with a phenylethyl group and a hydroxymethyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: For industrial-scale production, the same click chemistry principles are applied, but with optimized reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Compounds containing the 1,2,3-triazole moiety have shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting enzymes and receptors involved in diseases like cancer and Alzheimer’s.
Industry:
Mechanism of Action
The mechanism of action of [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties and reactivity.
Benzotriazole: Known for its corrosion inhibition properties and used in various industrial applications.
Uniqueness:
Structural Features: The presence of the phenylethyl group and hydroxymethyl group in [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol provides unique chemical reactivity and potential for further functionalization.
Biological Activity: The specific substitution pattern on the triazole ring can lead to distinct biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPARHFZMHMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)


![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
